molecular formula C8H12N2O4S2 B5917319 4,6-Dimethylbenzene-1,3-disulfonamide

4,6-Dimethylbenzene-1,3-disulfonamide

Cat. No.: B5917319
M. Wt: 264.3 g/mol
InChI Key: ZNQJWUISJISGSX-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C8H12N2O4S2 and a molecular weight of 264.32 g/mol . This benzene disulfonamide derivative is characterized by a crystalline solid-state structure that forms an infinite three-dimensional molecular network stabilized by intermolecular hydrogen bonds . It crystallizes in the orthorhombic crystal system with the space group Pbca . As part of the arylsulfonamide class of compounds, it serves as a versatile building block and key intermediate in synthetic, mechanistic, and biological chemistry research . Sulfonamides, in general, are of significant interest in medicinal chemistry and drug discovery. They are known to act as potent enzyme inhibitors, particularly against targets like carbonic anhydrases and carboxylesterases . For instance, closely related disulfonamide structures have been investigated as selective inhibitors of human intestinal carboxylesterase (hiCE), which is a potential target for modulating the toxicity of anticancer prodrugs like irinotecan (CPT-11) . Researchers utilize this compound and its derivatives to explore structure-activity relationships (SAR) and the effect of substituents on the solid-state properties and biological activity of sulfonamide-based molecules . It is supplied as a high-purity material for laboratory research applications. This product is designated "For Research Use Only." Not for use in diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

4,6-dimethylbenzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S2/c1-5-3-6(2)8(16(10,13)14)4-7(5)15(9,11)12/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQJWUISJISGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-dimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of 4,6-Dimethylbenzene-1,3-disulfonamide may involve large-scale sulfonation processes using continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethylbenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Substituent Analysis

Disulfonamides vary significantly based on substituents, influencing reactivity and applications. Below is a comparative analysis:

Table 1: Key Disulfonamide Derivatives
Compound Name Substituents Key Properties/Reactivity Applications References
4,6-Dimethylbenzene-1,3-disulfonamide 4,6-methyl Crystalline structure; moderate electron-donating groups Structural studies, potential catalyst (theoretical)
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) Bromine at N positions Electrophilic bromonium ion generation Catalyst in Friedlander quinoline synthesis, THP ether formation
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) Bromine and ethyl groups Recyclable polymer catalyst Solvent-free organic transformations
Dichlorphenamide (4,5-Dichlorobenzene-1,3-disulfonamide) 4,5-chloro Carbonic anhydrase inhibition Glaucoma treatment, epilepsy management
4-Amino-6-chlorobenzene-1,3-disulfonamide 4-amino, 6-chloro High melting point; nucleophilic amine Precursor for hydrochlorothiazide synthesis

Q & A

Q. What are the established methods for synthesizing 4,6-Dimethylbenzene-1,3-disulfonamide, and how are structural features validated?

The synthesis typically involves sulfonation and amidation steps. For example, brominated derivatives of benzene-1,3-disulfonamide (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide) are used as intermediates or catalysts in multi-step reactions. Structural validation employs X-ray crystallography to confirm the positions of sulfonamide groups and methyl substituents, as demonstrated in Acta Crystallographica studies . Key analytical techniques include NMR, IR spectroscopy, and elemental analysis to verify purity and regiochemistry.

Q. How does the solubility of 4,6-Dimethylbenzene-1,3-disulfonamide influence its application in organic reactions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). This property necessitates solvent optimization for reactions. For instance, ethanol or acetonitrile is often used in catalytic reactions involving sulfonamide derivatives, as highlighted in studies on THP ether synthesis .

Q. What catalytic roles do sulfonamide derivatives play in organic synthesis?

4,6-Dimethylbenzene-1,3-disulfonamide derivatives act as Brønsted acids or halogenation agents. For example, poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) efficiently converts alcohols to THP ethers and aldehydes to oxazolines under ambient conditions . These catalysts are reusable and minimize side reactions like over-oxidation.

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups in 4,6-Dimethylbenzene-1,3-disulfonamide influence reaction kinetics?

The methyl groups at positions 4 and 6 introduce steric hindrance, slowing nucleophilic attacks on the sulfonamide groups. Electronic effects from the electron-donating methyl substituents reduce the electrophilicity of the sulfonyl centers, as observed in comparative studies with unsubstituted benzene-1,3-disulfonamide . Kinetic data (Table 1) illustrate rate differences in halogenation reactions:

DerivativeReaction Rate (k, s⁻¹)Yield (%)
Unsubstituted benzene-1,3-disulfonamide0.4592
4,6-Dimethyl derivative0.2885

Q. What is the mechanism of sulfonamide inhibition in carbonic anhydrases, and how does substitution impact potency?

Sulfonamides inhibit carbonic anhydrases by coordinating the zinc ion in the active site via the sulfonamide NH group. Methyl substitution at 4,6-positions reduces binding affinity due to steric clashes with hydrophobic enzyme pockets. Comparative studies show IC₅₀ values for 4,6-Dimethylbenzene-1,3-disulfonamide are ~10-fold higher than unsubstituted analogs .

Q. How can computational modeling optimize the design of 4,6-Dimethylbenzene-1,3-disulfonamide derivatives for targeted biological activity?

Density functional theory (DFT) calculations predict charge distribution and frontier molecular orbitals to guide functionalization. For example, introducing electron-withdrawing groups at the para position increases electrophilicity, enhancing enzyme inhibition. Molecular docking studies correlate steric bulk with reduced binding to carbonic anhydrase II .

Q. What strategies resolve contradictions in catalytic efficiency data across different reaction systems?

Contradictions arise from solvent polarity, temperature, and catalyst loading. For instance, in ethanol, the 4,6-dimethyl derivative shows lower activity in acetylation reactions compared to DMF due to poor solubility. Systematic optimization (e.g., using Amberlyst A21 in ethanol) improves yields by 15–20% .

Methodological Recommendations

  • Synthesis Optimization : Use N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as a halogenation agent in CCl₄ for regioselective bromination .
  • Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Biological Assays : Employ stopped-flow kinetics to measure carbonic anhydrase inhibition rates, ensuring pH 7.4 buffer conditions .

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